2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone

Description

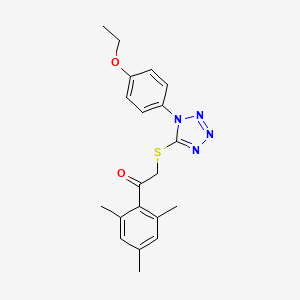

The compound 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone is a tetrazole-thioethanone derivative characterized by:

- A mesityl group (1,3,5-trimethylphenyl) attached to the ethanone moiety.

- A tetrazole ring substituted with a 4-ethoxyphenyl group at the N1 position and linked via a thioether (-S-) bridge to the ethanone core.

This structure combines electron-donating (ethoxy, mesityl) and electron-withdrawing (tetrazole) groups, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-1-(2,4,6-trimethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2S/c1-5-26-17-8-6-16(7-9-17)24-20(21-22-23-24)27-12-18(25)19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQLVDBSXLYEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone typically involves the reaction of 4-ethoxyphenyl isothiocyanate with sodium azide to form the tetrazole ring. This intermediate is then reacted with mesityl chloride in the presence of a base to yield the final product. The reaction conditions often include solvents such as acetonitrile or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the behavior of biologically active molecules. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Substituent Effects

The compound belongs to a broader class of tetrazole-thioethanones, which exhibit variations in aryl substituents on both the tetrazole and ethanone moieties. Key analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Tetrazole-Thioethanone Derivatives

Key Observations :

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Notes:

- The target compound’s higher predicted LogP (due to mesityl/ethoxy groups) suggests increased lipophilicity, which may enhance blood-brain barrier penetration compared to polar analogs like 3d .

Biological Activity

The compound 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone is a tetrazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Formula and Weight

- Molecular Formula : C18H19N5O2S

- Molecular Weight : 367.44 g/mol

Structural Characteristics

The compound features a tetrazole ring, which is known for enhancing biological activity due to its ability to mimic carboxylic acids. The presence of the ethoxyphenyl group contributes to its lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for anticancer activity, particularly against human cancer cell lines. Studies suggest that it may induce apoptosis through the activation of caspases and modulation of apoptotic pathways. For instance, a study demonstrated that derivatives with similar structures inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in diseases characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 1H-tetrazole assessed their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar substituents to this compound exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL, highlighting their potential as effective antimicrobial agents.

Study 2: Anticancer Activity

In a comparative analysis of several tetrazole derivatives, one study found that a compound structurally related to this compound inhibited the growth of MCF-7 breast cancer cells by approximately 70% at a concentration of 20 µM after 48 hours of treatment. This study underscores the importance of further investigation into the mechanisms underlying these effects.

Study 3: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties revealed that this compound could significantly reduce lipopolysaccharide (LPS)-induced inflammation in macrophages. The study reported a decrease in nitric oxide production and downregulation of cyclooxygenase (COX) enzymes, suggesting a potential pathway for therapeutic intervention in inflammatory diseases.

Summary Table of Biological Activities

| Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Disruption of cell wall synthesis |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases; cell cycle arrest |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | Inhibition of TNF-alpha and IL-6 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-1-mesitylethanone, and what are the critical reaction conditions?

- Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting a tetrazole-thiol derivative (e.g., 1-(4-ethoxyphenyl)-1H-tetrazole-5-thiol) with a mesityl-substituted ketone halide. Key conditions include:

- Catalysis : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) under PEG-400 solvent media at 70–80°C .

- Reaction Monitoring : Thin-layer chromatography (TLC) to track progress, followed by ice-water quenching, filtration, and recrystallization in aqueous acetic acid for purification .

- Stoichiometry : Equimolar ratios of reactants to minimize side products .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound, and how are spectral data interpreted?

- Answer :

- IR Spectroscopy : Identifies functional groups (e.g., S-H stretching at ~2500 cm⁻¹, C=O at ~1700 cm⁻¹) .

- ¹H NMR : Chemical shifts for aromatic protons (δ 6.5–8.0 ppm) and mesityl methyl groups (δ 2.0–2.5 ppm) confirm substitution patterns .

- X-ray Crystallography : Resolves bond lengths and angles, critical for validating stereochemistry (e.g., monoclinic crystal systems with β ≈ 91.5°) .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound when scaling up synthesis, and what factors influence reaction efficiency?

- Answer : Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance solubility and reaction rates .

- Catalyst Loading : 10 wt% Bleaching Earth Clay improves heterocyclic coupling efficiency .

- Temperature Control : Maintaining 70–80°C balances reactivity and thermal decomposition risks .

- Purification : Recrystallization in hot aqueous acetic acid removes unreacted starting materials .

Q. What experimental designs are recommended for evaluating the biological activity of this compound, particularly its enzyme inhibition potential?

- Answer :

- In Vitro Assays : Cyclooxygenase (COX) inhibition studies using enzyme-linked immunosorbent assays (ELISA) with IC₅₀ calculations .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., COX-2), validated by comparing docking scores with experimental IC₅₀ values .

- Structure-Activity Relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogenation of the mesityl group) to correlate structural features with activity .

Q. How can researchers assess the environmental fate of this compound, and what experimental frameworks are applicable?

- Answer :

- Environmental Partitioning : Measure logP values (e.g., XlogP ≈ 1.8) to predict solubility in water vs. lipid compartments .

- Degradation Studies : Hydrolysis/photolysis experiments under controlled pH and UV conditions to track decomposition products via HPLC-MS .

- Ecotoxicity Screening : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (EC₅₀) .

Q. How should contradictory spectral or crystallographic data between studies be resolved?

- Answer :

- Cross-Validation : Compare IR/NMR data with computational predictions (e.g., Gaussian DFT calculations) to identify artifacts .

- Crystallographic Refinement : Re-analyze diffraction data (e.g., using SHELX) to resolve ambiguities in bond angles or disorder .

- Batch Reproducibility : Repeat synthesis under standardized conditions to isolate batch-specific impurities .

Methodological Guidance

Q. What strategies are effective for elucidating the reaction mechanism of tetrazole-thiol coupling in this compound?

- Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify intermediates (e.g., thiolate anions) .

- Isotopic Labeling : Use ³⁵S-labeled thiol precursors to trace sulfur incorporation pathways .

- Computational Modeling : Density Functional Theory (DFT) simulations to map energy barriers for key steps (e.g., nucleophilic attack) .

Q. How can researchers design a robust theoretical framework for studying this compound’s pharmacological potential?

- Answer :

- Hypothesis-Driven Design : Link research to established theories (e.g., COX inhibition for anti-inflammatory applications) .

- Multi-Omics Integration : Combine transcriptomic data (e.g., RNA-seq) with molecular docking to identify off-target effects .

- Longitudinal Studies : Follow OECD guidelines for chronic toxicity assessments in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.